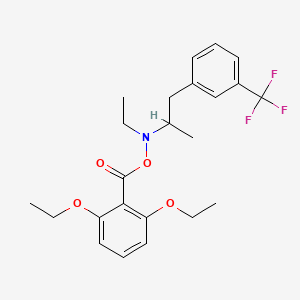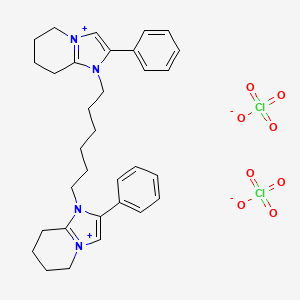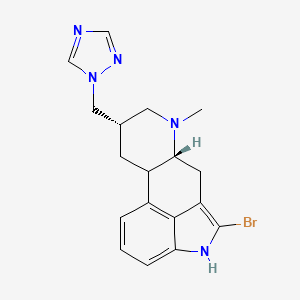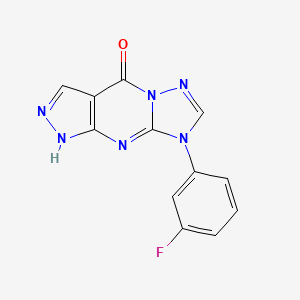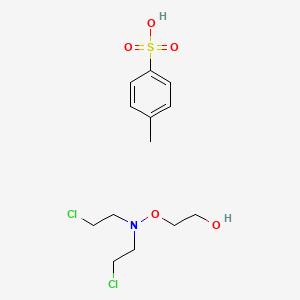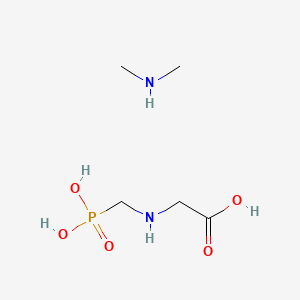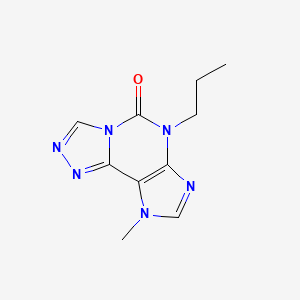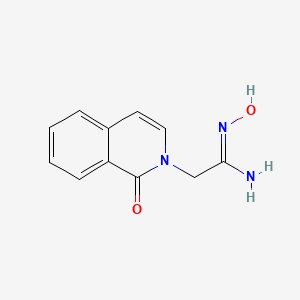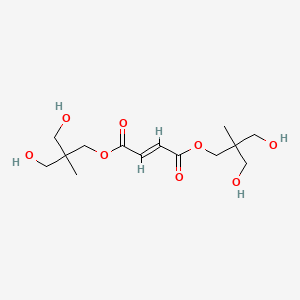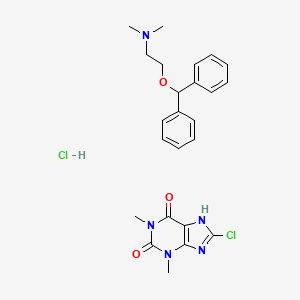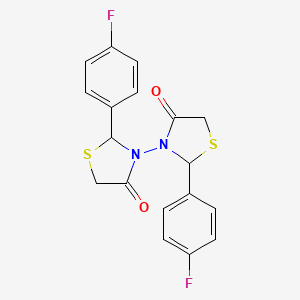
dl-2,2'-Bis(p-fluorophenyl)(3,3'-bithiazolidine)-4,4'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione: is a synthetic organic compound that belongs to the class of bithiazolidines. These compounds are characterized by the presence of two thiazolidine rings, which are five-membered heterocyclic rings containing both sulfur and nitrogen atoms. The presence of fluorophenyl groups adds unique properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione typically involves the condensation of p-fluorobenzaldehyde with a thiazolidine derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazolidine rings, converting them to more reduced forms.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may have potential applications in biological research, particularly in studying the interactions of thiazolidine derivatives with biological targets. Its fluorophenyl groups could enhance its binding affinity to certain proteins or enzymes.
Medicine
In medicine, similar compounds have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The specific biological activity of dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione would require further research.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione would depend on its specific interactions with molecular targets. Thiazolidine derivatives are known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,2’-Bis(phenyl)(3,3’-bithiazolidine)-4,4’-dione: Lacks the fluorine atoms, which may result in different chemical and biological properties.
2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.
2,2’-Bis(p-methylphenyl)(3,3’-bithiazolidine)-4,4’-dione: The presence of methyl groups can influence the compound’s solubility and reactivity.
Uniqueness
The presence of fluorophenyl groups in dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione makes it unique compared to other bithiazolidine derivatives. Fluorine atoms can significantly alter the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to unique applications and activities.
特性
CAS番号 |
95035-82-8 |
|---|---|
分子式 |
C18H14F2N2O2S2 |
分子量 |
392.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-3-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14F2N2O2S2/c19-13-5-1-11(2-6-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-3-7-14(20)8-4-12/h1-8,17-18H,9-10H2 |
InChIキー |
OSSKXWAHAQAUEH-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)N3C(SCC3=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


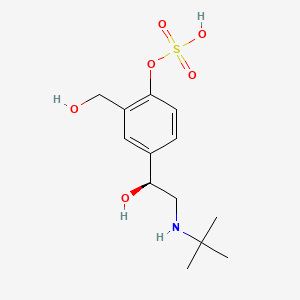

![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
